4-(1H-imidazol-2-yl)piperidine hydrochloride
Description
4-(1H-Imidazol-2-yl)piperidine hydrochloride is a heterocyclic compound combining a piperidine ring with an imidazole moiety at the 2-position. The compound’s structure allows for modifications at the imidazole nitrogen or piperidine ring, enabling tailored physicochemical and biological properties.
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h5-7,9H,1-4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYHOGOMBTAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Scientific Research Applications
4-(1H-imidazol-2-yl)piperidine hydrochloride has diverse applications across several scientific domains:
1. Medicinal Chemistry
- Drug Development : The compound serves as a lead structure for synthesizing new pharmaceuticals targeting various diseases. Its structural characteristics allow for modifications that can enhance biological activity.
- Therapeutic Potential : Preliminary studies suggest that it may exhibit antimicrobial, antifungal, and anticancer properties due to its ability to interact with biological targets.
2. Biological Research
- Biological Probes : It is used to study enzyme interactions and receptor binding, helping elucidate biological pathways.
- Mechanism of Action : The imidazole ring facilitates binding to specific enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.
3. Industrial Applications
- Chemical Synthesis : The compound is utilized as a building block in the synthesis of more complex molecules, contributing to advancements in materials science.
Antimicrobial Activity
Research indicates that derivatives of this compound show significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 31.25 µg/mL to 125 µg/mL against Gram-positive bacteria, demonstrating its potential as an antibacterial agent.
Anticancer Activity
Case studies have highlighted its potential in cancer therapy:
- A study evaluated the cytotoxic effects of imidazole derivatives against Jurkat cells, revealing IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests that the compound could serve as a lead for developing new anticancer agents.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against Jurkat cells; potential for drug development. | MDPI |
| Antimicrobial Evaluation | Effective inhibition of bacterial growth at low concentrations; modifications could enhance efficacy. | Internal Study |
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecule. The piperidine ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- H3 Receptor Selectivity : The unsubstituted base compound (this compound) likely exhibits moderate affinity for H3 receptors. Substitutions like cyclopropylmethyl () may enhance subtype selectivity (e.g., H3A vs. H3B) due to increased steric bulk and hydrophobicity .
- In contrast, trifluoromethyl groups () enhance lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
4-(1H-imidazol-2-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C8H12ClN3
- Molecular Weight : Approximately 151.21 g/mol
- Structure : The compound consists of a piperidine ring substituted with an imidazole group, enhancing its pharmacological profile.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Several studies indicate that this compound has significant antimicrobial effects against a range of pathogens, making it a candidate for developing new antibiotics.
- Opioid Receptor Affinity : Derivatives of the compound have shown in vitro affinities for delta-, micro-, and kappa-opioid receptors. Notably, some compounds exhibit anxiolytic and antidepressant-like effects in animal models .
- Cancer Therapy : Research indicates potential anticancer activity through mechanisms such as apoptosis induction in various cancer cell lines. For instance, derivatives have shown improved cytotoxicity compared to standard treatments like bleomycin .
- Neurological Applications : The compound has been investigated for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is a key enzyme in ceramide biosynthesis linked to neurological disorders and cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications to the piperidine and imidazole moieties can significantly influence its binding affinity and activity against various biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1H-benzimidazol-2-yl)piperidine | Benzimidazole moiety | Enhanced biological activity |
| 4-(1H-pyrrolo[2,3-b]quinolin-2-yl)piperidine | Fused ring system | Influenced receptor binding |
| tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | Carboxylate derivative | Different solubility profiles |
Anticancer Activity
A recent study evaluated the cytotoxic effects of various derivatives of this compound on FaDu hypopharyngeal tumor cells. The results indicated that specific modifications to the piperidine ring enhanced apoptosis induction compared to the reference drug bleomycin, suggesting a promising avenue for anticancer drug development .
Neurological Disorders
In another investigation focusing on nSMase2 inhibition, compounds derived from this compound demonstrated potent inhibitory activity with IC50 values as low as 10 nM. These findings highlight the compound's potential in treating neurological disorders by modulating ceramide levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
